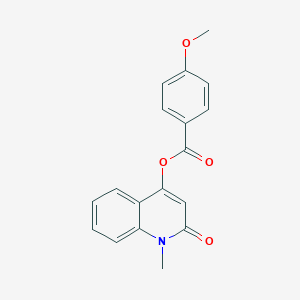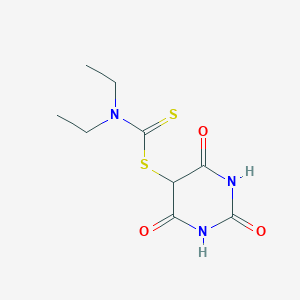
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of drug discovery. This compound is also known as methoxybenzoate of 4-quinolone-2-one and is a derivative of the 4-quinolone family of compounds.
作用機序
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, and it has also been shown to have antibacterial and antifungal properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate in lab experiments is its potential for use in drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells and has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug discovery.
将来の方向性
There are several future directions for research on 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate. One area of research could focus on further elucidating the compound's mechanism of action, which would help to optimize its use in drug discovery. Additionally, research could focus on studying the compound's potential use in the treatment of other diseases, such as tuberculosis and malaria. Finally, research could focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
合成法
The synthesis of 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate can be achieved through a multi-step process that involves the reaction of 4-hydroxybenzoic acid with 2-chloro-1-methylquinolin-4(1H)-one in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-methoxybenzoic acid of 2-chloro-1-methylquinolin-4(1H)-one, which is then reacted with thionyl chloride and methanol to yield 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate.
科学的研究の応用
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate has been extensively studied for its potential applications in the field of drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells, and it has also been studied for its potential use as an antibacterial and antifungal agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
製品名 |
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate |
|---|---|
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC名 |
(1-methyl-2-oxoquinolin-4-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H15NO4/c1-19-15-6-4-3-5-14(15)16(11-17(19)20)23-18(21)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3 |
InChIキー |
AQQSHWBFNZRFFQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)







